N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18535570
InChI: InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1/i1D2,2D2
SMILES:
Molecular Formula: C12H17N5O4
Molecular Weight: 299.32 g/mol

N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine

CAS No.:

Cat. No.: VC18535570

Molecular Formula: C12H17N5O4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine -

Specification

Molecular Formula C12H17N5O4
Molecular Weight 299.32 g/mol
IUPAC Name (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]purin-9-yl]oxolan-3-ol
Standard InChI InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1/i1D2,2D2
Standard InChI Key KIAMDXBTZWMIAM-JAWKONGNSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O
Canonical SMILES C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O

Introduction

Structural and Chemical Properties

N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine (molecular weight: 299.32 g/mol ) features a modified adenine base where the N6 amino group is substituted with a deuterated 2-hydroxyethyl chain (-CD2-CD2-OH). The ribose sugar is replaced by a 2'-deoxyribose, eliminating the 2'-hydroxyl group typical of RNA nucleosides. This structural modification aligns it with DNA-like nucleosides while introducing isotopic labeling for tracking purposes.

The deuterium atoms at the β and γ positions of the hydroxyethyl group reduce metabolic degradation rates compared to non-deuterated analogs, as carbon-deuterium bonds exhibit higher bond dissociation energies than carbon-hydrogen bonds. This property is critical for applications requiring prolonged stability in biological systems, such as pharmacokinetic studies or tracer experiments .

Synthesis and Analytical Characterization

Analytical Validation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming deuterium incorporation. MS analysis would reveal a mass shift consistent with four deuterium atoms (+4 Da), while ¹H NMR would show attenuated signals for protons adjacent to deuterated carbons. Purity assessments typically employ reversed-phase HPLC, with UV detection at 260 nm to quantify nucleoside content .

Biochemical Interactions and Mechanisms

Ribonucleotide Reductase Inhibition

Structural analogs of N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine, such as 2'-(2-hydroxyethyl)-2'-deoxyadenosine 5'-diphosphate, exhibit inhibitory effects on ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. X-ray crystallography reveals that the hydroxyethyl moiety displaces a conserved water molecule at RNR's active site, forming hydrogen bonds with residues G247, N426, and L427 . These interactions disrupt substrate binding, potentially reducing deoxyribonucleotide production and impairing DNA replication in rapidly dividing cells (Figure 1).

RNR Inhibition Mechanism: HO-CD2-CD2-O-ribose-P2H-bonds with G247, N426, L427[2]\text{RNR Inhibition Mechanism: } \text{HO-CD}_2\text{-CD}_2\text{-O-ribose-P}_2 \rightarrow \text{H-bonds with G247, N426, L427[2]}

Apoptosis Induction

N6-modified adenosine analogs, including isopentenyladenosine, demonstrate pro-apoptotic activity in leukemia cells by accumulating as monophosphates, depleting ATP, and triggering mitochondrial dysfunction . While direct evidence for N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine’s apoptotic effects is lacking, its structural similarity suggests potential cytotoxicity at high concentrations, warranting further investigation.

Research Applications

Isotopic Tracer Studies

The compound’s deuterated structure enables tracking of nucleoside uptake, phosphorylation, and incorporation into DNA. For example, pulse-chase experiments using LC-MS/MS can quantify its conversion into deoxyadenosine triphosphate (dATP) in cell cultures, elucidating nucleotide salvage pathway dynamics .

Enzyme Kinetics

RNR inhibition studies utilize analogs like N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine 5'-diphosphate to probe active-site interactions. Kinetic assays measuring dATP production in the presence of varying inhibitor concentrations provide insights into binding affinities and competitive inhibition constants (Ki) .

PropertyValueSource
Molecular Weight299.32 g/mol
Deuterium Content4 atoms (CD2-CD2-OH)
Recommended Storage-20°C under inert atmosphere
HPLC Purity≥95% (UV at 260 nm)
Enzyme InteractionResidues InvolvedSource
Ribonucleotide ReductaseG247, N426, L427

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator